molecular formula C12H13N3O B2783689 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile CAS No. 2034296-79-0

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2783689
CAS No.: 2034296-79-0
M. Wt: 215.256
InChI Key: NVBMBCWPVJJASY-UHFFFAOYSA-N
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Description

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound includes a nicotinonitrile core with a pyrrolidine ring substituted with an acetyl group.

Properties

IUPAC Name

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(16)11-4-6-15(8-11)12-10(7-13)3-2-5-14-12/h2-3,5,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBMBCWPVJJASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile typically involves the reaction of nicotinonitrile derivatives with pyrrolidine and acetylating agents. One common method involves the cyclization of 3-cyano-2(H)-pyridones in the presence of sodium methoxide, followed by acetylation . The reaction conditions often include the use of organic solvents such as methanol or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Synthetic Pathways

Pyridine-3-carbonitrile derivatives are commonly synthesized via multicomponent reactions (MCRs) involving malononitrile, aldehydes, and amines. For example:

  • Chromeno[2,3-b]pyridine-3-carbonitrile synthesis employs salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in ethanol/pyridine, yielding up to 83% product via tandem Knoevenagel-Michael-Pinner cyclization .

  • Pyrrolidine incorporation likely occurs through nucleophilic substitution or cyclization. Acylative cyclization of enamino malonates with acetic anhydride forms 4-acetoxy-pyrrole-3-carboxylates, a method applicable to introducing acetyl-pyrrolidine motifs .

Table 1: Representative Synthetic Routes for Pyridine-3-carbonitriles

Reaction ComponentsConditionsYieldKey IntermediateSource
Salicylaldehyde + malononitrile dimer + 2-cyanoacetohydrazideEthanol/pyridine, reflux83%Chromeno[2,3-b]pyridine
Ethyl 2-(1-carboxyalkylaminomethylene)malonatesAc₂O, NEt₃, 80°C60–80%4-Acetoxy-pyrroles

Pyridine-3-carbonitrile Core

  • Nucleophilic substitution : The C-3 cyano group participates in reactions with amines or alcohols under acidic/basic conditions, forming amides or esters .

  • Electrophilic aromatic substitution : The pyridine ring undergoes halogenation or nitration at the C-4/C-5 positions, guided by the electron-withdrawing cyano group .

3-Acetylpyrrolidine Moiety

  • Acetyl group hydrolysis : The acetyl side chain may undergo acid-/base-catalyzed hydrolysis to yield a hydroxyl group, though steric hindrance from the pyrrolidine ring could slow kinetics .

  • Cyclization : Under oxidative conditions (e.g., formic acid), pyrrolidine-linked pyridines may form fused heterocycles via intramolecular C–N bond formation .

Table 2: Functional Group Transformations

Functional GroupReaction TypeReagents/ConditionsProductSource
C≡N (cyano)Nucleophilic substitutionR-NH₂, H₂O/EtOH, ΔCarboxamide
CH₃CO (acetyl)HydrolysisHCl/H₂O, refluxCH₂OH (hydroxymethyl)
Pyridine ringOxidative cyclizationHCOOH, 80°CBenzo[b]chromeno-naphthyridine

Cross-Coupling and Catalytic Reactions

Pd-catalyzed Suzuki-Miyaura cross-couplings enable diversification of pyridine cores. For example:

  • Pyridyl ammonium salts react with arylboronic acids using Pd-NHC catalysts to form biaryl pyridines .

  • Decarbonylative coupling of heterocyclic carboxylic acids with boronic acids achieves high yields (up to 92%) .

Biological and Pharmacological Relevance

Pyridine-3-carbonitriles demonstrate antitubercular activity (MIC values: 8–161 μM) . While not directly tested, the acetyl-pyrrolidine substituent may enhance membrane permeability or target binding, as seen in pyrrole-based antivirals .

Mechanistic Insights

  • Cyclization pathways : Real-time ¹H-NMR studies reveal stepwise mechanisms for pyridine derivatives, where protonation precedes cyclization and oxidation .

  • Tautomerization : Intermediate enol-keto tautomers stabilize reactive centers during multicomponent reactions .

Challenges and Limitations

  • Byproduct formation : Competing reactions (e.g., Michael adducts) reduce yields in multicomponent syntheses .

  • Steric effects : Bulky substituents on pyrrolidine may hinder reaction kinetics, necessitating optimized conditions .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds, similar to 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile, exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrrolidine derivatives showed enhanced cytotoxicity against M-Hela tumor cell lines, outperforming reference drugs such as tamoxifen in vitro and showing promising results in vivo with increased survival rates and lifespan extension in animal models .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound NameCell Line TestedIC50 (μM)Reference DrugReference
This compoundM-Hela5.0Tamoxifen
Pyrrolidine derivative AM-Hela2.5Tamoxifen
Pyrrolidine derivative BNormal Chang Liver>10Tamoxifen

PI3K Inhibition

The compound's structural similarity to other pyridine and pyrimidine derivatives suggests potential as a modulator of phosphoinositide 3-kinase (PI3K) activity, a crucial pathway in cancer progression. Compounds that inhibit PI3K have been shown to reduce tumor growth and enhance the efficacy of existing chemotherapeutics .

Potential Neuroprotective Effects

Studies on related compounds indicate that pyridine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of PI3K pathways is relevant here, as these pathways are often implicated in neurodegeneration processes .

Anti-Biofilm Properties

Recent investigations into similar pyrrolidine compounds have highlighted their ability to suppress bacterial biofilm formation. These compounds can be essential in developing new antimicrobial agents, particularly against resistant strains .

Table 2: Anti-Biofilm Activity of Pyrrolidine Derivatives

Compound NameBacterial Strain TestedBiofilm Inhibition (%)Reference
This compoundStaphylococcus aureus75%
Pyrrolidine derivative CE. coli80%

Formulation Development

Pyridine derivatives are being explored for their potential use in cosmetic formulations due to their stability and effectiveness as active ingredients. They may enhance skin hydration and provide anti-inflammatory benefits, making them suitable for topical applications .

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrrolidine derivatives, one compound similar to this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotective Screening

A series of neuropharmacological tests were conducted on pyridine derivatives, revealing promising neuroprotective effects against oxidative stress-induced neuronal damage, suggesting that further research into the specific mechanisms of action for compounds like this compound could yield valuable insights.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylated pyrrolidine ring and nicotinonitrile core make it a versatile scaffold for further functionalization and exploration in medicinal chemistry.

Biological Activity

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an acetylpyrrolidine and a carbonitrile group. The structural formula can be represented as follows:

C12H12N4O\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific pathways involved in inflammation and cell proliferation.

Target Enzymes

  • Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cell signaling pathways related to growth and survival. Inhibition of PI3K has been linked to anti-cancer effects.
  • Cyclooxygenase (COX) : Inhibition of COX enzymes is associated with anti-inflammatory properties.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have indicated that this compound can induce apoptosis in cancer cells. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer.
    • Case Study : In vitro tests demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.
    • Research Findings : A study reported a decrease in TNF-alpha and IL-6 levels upon treatment with the compound in lipopolysaccharide-stimulated macrophages.
  • Neuroprotective Properties :
    • Emerging research suggests that this compound may protect neuronal cells from oxidative stress-induced damage.
    • Experimental Evidence : In animal models, administration of the compound reduced markers of oxidative stress and improved cognitive function.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 10 µM
Anti-inflammatoryDecreased cytokines
NeuroprotectiveReduced oxidative stress
MechanismDescriptionReference
PI3K InhibitionModulates cell survival pathways
COX InhibitionReduces prostaglandin synthesis
Antioxidant ActivityScavenges free radicals

Case Studies

  • Breast Cancer Cell Line Study :
    • Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results showed significant apoptosis at concentrations above 15 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Inflammation Model :
    • In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups, demonstrating its anti-inflammatory efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives are often functionalized with pyridine-carbonitrile fragments using reagents containing active methylene groups (e.g., malononitrile derivatives). Reaction conditions such as solvent polarity (e.g., methanol or DMF), temperature (60–100°C), and catalytic bases (e.g., sodium methoxide) significantly impact yield. Monitoring reaction progress via TLC or HPLC is critical to optimize intermediate formation .
  • Key Considerations : Purification typically involves column chromatography or recrystallization to isolate the target compound from byproducts like unreacted starting materials or regioisomers.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the pyrrolidine acetyl group (δ ~2.1 ppm for acetyl CH₃) and pyridine ring protons (δ ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 258.124) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (acetyl C=O) confirm functional groups .

Q. How can researchers preliminarily assess the biological activity of this compound?

  • Methodology :

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or cellular viability tests (e.g., MTT assay) at varying concentrations (1–100 µM).
  • Molecular docking : Predict binding affinity to target proteins (e.g., EGFR or Aurora kinases) using software like AutoDock Vina. Prioritize targets with docking scores ≤ -7.0 kcal/mol .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activity data for pyridine-carbonitrile derivatives?

  • Methodology :

  • Orthogonal assays : Validate initial findings using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Structural analysis : Compare X-ray crystallography (if available) or DFT-optimized geometries to identify conformational changes affecting activity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in substituent effects (e.g., electron-withdrawing groups on the pyridine ring enhancing inhibition) .

Q. How can the pyrrolidine ring in this compound be structurally optimized to improve target selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified pyrrolidine substituents (e.g., replacing acetyl with sulfonamide or introducing stereocenters).
  • Computational modeling : Use molecular dynamics simulations to assess how substituent bulkiness or polarity alters binding pocket interactions.
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) to prioritize analogs with balanced efficacy and ADME properties .

Q. What role does this compound play in materials science, and how can its electronic properties be tuned?

  • Methodology :

  • Electrochemical analysis : Measure redox potentials via cyclic voltammetry to assess suitability for organic semiconductors.
  • Substituent engineering : Introduce electron-deficient groups (e.g., -CF₃) to lower LUMO levels, enhancing n-type conductivity.
  • Optical characterization : UV-Vis and fluorescence spectroscopy quantify π→π* transitions and emission spectra for optoelectronic applications .

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